molecular formula C20H17NO2S B11034733 4,4,6-Trimethyl-1-[2-oxo-2-(2-thienyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

4,4,6-Trimethyl-1-[2-oxo-2-(2-thienyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

Cat. No.: B11034733
M. Wt: 335.4 g/mol
InChI Key: RCTMQRDFXQINMP-GDNBJRDFSA-N
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Description

4,4,6-Trimethyl-1-[2-oxo-2-(2-thienyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .

Preparation Methods

The synthesis of 4,4,6-Trimethyl-1-[2-oxo-2-(2-thienyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, which involves the reaction of acetone with cyanoacetanilide . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4,4,6-Trimethyl-1-[2-oxo-2-(2-thienyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies in drug development and pharmacology.

    Medicine: Potential therapeutic applications are being explored, particularly in the treatment of various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as 4-hydroxyquinoline and 2-hydroxyquinoline. These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C20H17NO2S

Molecular Weight

335.4 g/mol

IUPAC Name

(3Z)-9,11,11-trimethyl-3-(2-oxo-2-thiophen-2-ylethylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C20H17NO2S/c1-12-11-20(2,3)21-18-13(12)6-4-7-14(18)15(19(21)23)10-16(22)17-8-5-9-24-17/h4-11H,1-3H3/b15-10-

InChI Key

RCTMQRDFXQINMP-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=CC=C3/C(=C/C(=O)C4=CC=CS4)/C2=O)(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C(=CC(=O)C4=CC=CS4)C2=O)(C)C

Origin of Product

United States

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